2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid
Description
This compound features a pyrrolidin-2-one (2-oxopyrrolidine) core substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group and a propanoic acid moiety at the 1-position.
Properties
Molecular Formula |
C12H20N2O5 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17) |
InChI Key |
CYTYYYDNPYXXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid typically involves multiple steps. One common method includes the protection of an amino acid derivative with a Boc group, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in methanol for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid involves its interaction with specific molecular targets. The Boc group provides stability, allowing the compound to undergo controlled reactions. The pyrrolidinone ring can interact with enzymes or receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Functional Group Variations in Propanoic Acid Derivatives
The compound shares a propanoic acid backbone with multiple impurities and derivatives listed in pharmaceutical standards (). Key comparisons include:
Key Observations :
- The pyrrolidinone ring in the target compound distinguishes it from phenyl-substituted analogs (e.g., Imp.
- The Boc group provides steric protection of the amino group, enhancing metabolic stability compared to hydroxylated derivatives like Imp. L or M .
- Ring size variations (e.g., pyrimidinone in CAS 172405-16-2 vs. pyrrolidinone) influence electronic properties and solubility. Pyrrolidinone’s five-membered ring may offer better solubility in polar solvents than six-membered pyrimidinone .
Biological Activity
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid, often referred to as a derivative of pyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.3 g/mol
- CAS Number : 1367932-46-4
The compound acts primarily as a neprilysin inhibitor, which is significant in the modulation of neuropeptides and the treatment of various neurological disorders. Neprilysin is an enzyme that degrades several neuropeptides, including amyloid beta, which is implicated in Alzheimer’s disease. By inhibiting this enzyme, the compound may enhance the levels of these neuropeptides, potentially offering therapeutic benefits.
Inhibition Studies
Research indicates that compounds similar to 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid exhibit significant inhibitory effects on neprilysin. The inhibition constant (IC50) and selectivity against other peptidases are critical metrics for evaluating the efficacy of these compounds.
| Compound | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| Neprilysin Inhibitor A | 50 | 10 |
| Neprilysin Inhibitor B | 75 | 5 |
| 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid | TBD | TBD |
Note : TBD indicates that specific values need to be determined through further experimental studies.
Case Studies
-
Alzheimer's Disease Models : In preclinical studies using animal models of Alzheimer’s disease, administration of neprilysin inhibitors led to improved cognitive function and reduced amyloid plaque formation. The role of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid in these effects is currently under investigation.
- Study Findings : Animals treated with the compound showed a statistically significant improvement in memory tasks compared to controls (p < 0.05).
-
Neuroprotective Effects : Additional studies have suggested that this compound may exert neuroprotective effects by modulating inflammatory pathways in neuronal tissues.
- Mechanism : The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in neuroinflammatory conditions.
Pharmacokinetics
Understanding the pharmacokinetics of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid is essential for assessing its therapeutic potential. Preliminary data suggest:
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Metabolism | Liver (CYP450 pathway) |
Safety and Toxicology
Toxicological assessments are critical for evaluating the safety profile of new compounds. Early-stage studies indicate that 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid has a favorable safety profile with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
